molecular formula C7H3FINO B163006 2-Fluoro-4-iodophenyl isocyanate CAS No. 139072-17-6

2-Fluoro-4-iodophenyl isocyanate

Cat. No. B163006
M. Wt: 263.01 g/mol
InChI Key: VBRWSMMFMURCHF-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodophenyl isocyanate is a chemical compound with the molecular formula C7H3FINO . It is also known as 2-fluoro-4-iodo-1-isocyanatobenzene . The CAS registry number for this compound is 139072-17-6 .


Physical And Chemical Properties Analysis

2-Fluoro-4-iodophenyl isocyanate has a density of 1.89g/cm^3 . It has a boiling point of 251.1°C at 760 mmHg . The refractive index is 1.617 , and the flash point is 105.7°C . The vapour pressure is 0.0209mmHg at 25°C .

Scientific Research Applications

Improved Performance of Li-ion Batteries

2-Fluoro-4-iodophenyl isocyanate contributes to enhancing the performance of lithium-ion batteries. Aromatic isocyanates like 2-fluoro-4-iodophenyl isocyanate have been used to reduce the initial irreversible capacities during the formation of solid electrolyte interface (SEI) on graphite surfaces in Li-ion batteries. This results in better cycleability and efficiency of these batteries (Zhang, 2006).

Spectrophotometric Determination in Occupational Atmospheres

Isocyanates, including 2-fluoro-4-iodophenyl isocyanate, can be detected in occupational atmospheres using a spectrophotometric method. This method is particularly useful for monitoring the concentration of isocyanates in industrial settings to ensure a safe working environment (Walker & Pinches, 1979).

Molecular Geometry Studies

The molecular geometry of 2-fluoro-4-iodophenyl isocyanate has been studied using microwave spectroscopy and nuclear magnetic resonance. These studies are crucial for understanding the chemical behavior and properties of the compound in various states (Masson et al., 1980).

Chemical Synthesis and Applications

2-Fluoro-4-iodophenyl isocyanate is involved in various chemical syntheses, contributing to the development of new compounds and materials. It plays a crucial role in creating polymers, pharmaceuticals, and other chemical products, demonstrating its versatility in chemical synthesis (Lapprand et al., 2005).

Fluorescence Imaging and Detection

This compound has been used in the development of fluorescent probes for detecting isocyanates in the air. This is significant for monitoring air quality, especially in industrial settings where isocyanates are used (Kai Chen et al., 2020).

properties

IUPAC Name

2-fluoro-4-iodo-1-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FINO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRWSMMFMURCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404886
Record name 2-Fluoro-4-iodophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-iodophenyl isocyanate

CAS RN

139072-17-6
Record name 2-Fluoro-4-iodophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-iodophenyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CC Ayala-Aguilera, T Valero… - Journal of Medicinal …, 2021 - ACS Publications
… The synthesis of 26 starts with 2-fluoro-4-iodophenyl isocyanate, which in the presence of cyclopropanamine forms the corresponding urea (Scheme 26). (228,229) The urea undergoes …
Number of citations: 107 pubs.acs.org

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